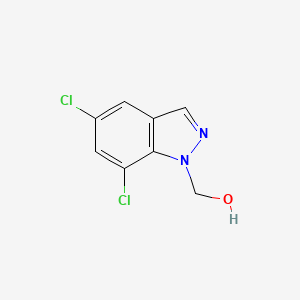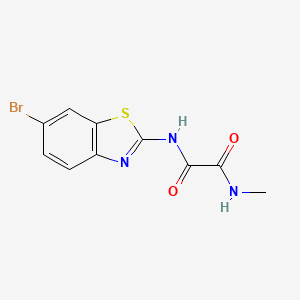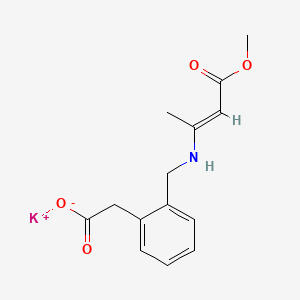
Potassium (2-(((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)methyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 258-178-2, also known as dibenzylbenzene, ar-methyl derivative, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique structure and properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzylbenzene, ar-methyl derivative typically involves the alkylation of benzene with benzyl chloride in the presence of a catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction. The process can be represented by the following reaction:
[ \text{C}_6\text{H}_6 + \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_5 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of dibenzylbenzene, ar-methyl derivative is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same alkylation reaction but is optimized for large-scale production with enhanced safety measures and efficient catalyst recovery systems.
Chemical Reactions Analysis
Types of Reactions
Dibenzylbenzene, ar-methyl derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl benzoate using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles such as nitronium ion (NO2+) in the presence of sulfuric acid.
Major Products
Oxidation: Benzyl benzoate.
Reduction: Benzyl alcohol.
Substitution: Nitro-dibenzylbenzene derivatives.
Scientific Research Applications
Dibenzylbenzene, ar-methyl derivative finds applications in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and as a plasticizer in various materials.
Mechanism of Action
The mechanism by which dibenzylbenzene, ar-methyl derivative exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include signal transduction mechanisms where the compound acts as a modulator of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Dibenzylbenzene: Lacks the ar-methyl group, resulting in different chemical properties.
Benzylbenzene: A simpler structure with fewer benzene rings, leading to distinct reactivity.
Toluene: A single benzene ring with a methyl group, significantly different in terms of molecular complexity.
Uniqueness
Dibenzylbenzene, ar-methyl derivative is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds.
Properties
CAS No. |
52786-76-2 |
|---|---|
Molecular Formula |
C14H16KNO4 |
Molecular Weight |
301.38 g/mol |
IUPAC Name |
potassium;2-[2-[[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]methyl]phenyl]acetate |
InChI |
InChI=1S/C14H17NO4.K/c1-10(7-14(18)19-2)15-9-12-6-4-3-5-11(12)8-13(16)17;/h3-7,15H,8-9H2,1-2H3,(H,16,17);/q;+1/p-1/b10-7+; |
InChI Key |
JYXAWTDHRHNTNK-HCUGZAAXSA-M |
Isomeric SMILES |
C/C(=C\C(=O)OC)/NCC1=CC=CC=C1CC(=O)[O-].[K+] |
Canonical SMILES |
CC(=CC(=O)OC)NCC1=CC=CC=C1CC(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


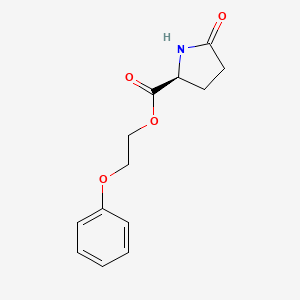
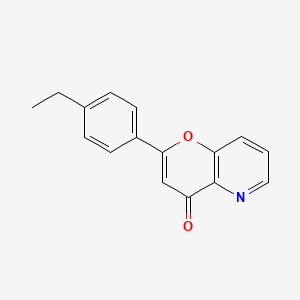
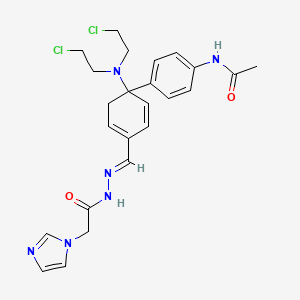
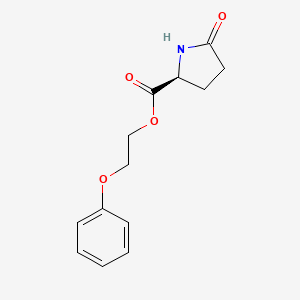

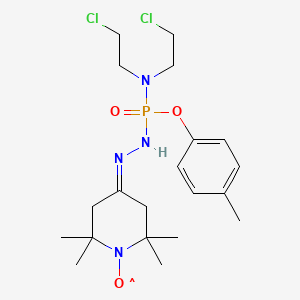

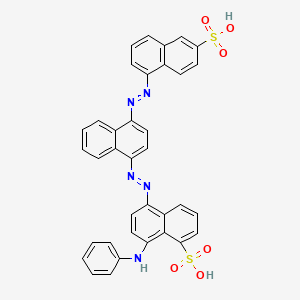
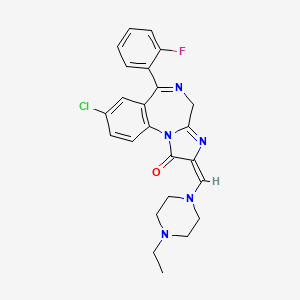
![9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12702795.png)
